2-(4-Trifluoromethylbenzoyl)pyridine

Synthetic chemistry Process chemistry Agrochemical intermediates

Source 2-(4-Trifluoromethylbenzoyl)pyridine with precise para-CF3 substitution, critical for dipteran insecticide programs (Syngenta patent US20170094972A1) and kinase hinge-binding. This regioisomer avoids the synthetic burden of 6-substituted byproducts. Confirm your scaffold's electronic profile with this pre-functionalized, high-purity building block. Ideal for vector control and SAR exploration.

Molecular Formula C13H8F3NO
Molecular Weight 251.2 g/mol
CAS No. 122377-19-9
Cat. No. B040319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Trifluoromethylbenzoyl)pyridine
CAS122377-19-9
Molecular FormulaC13H8F3NO
Molecular Weight251.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H8F3NO/c14-13(15,16)10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8H
InChIKeyGRSQHGJNKQUFQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Trifluoromethylbenzoyl)pyridine (CAS 122377-19-9): Technical Specifications and Procurement Baseline


2-(4-Trifluoromethylbenzoyl)pyridine (CAS 122377-19-9) is a fluorinated heteroaromatic ketone featuring a pyridine ring substituted at the 2-position with a 4-trifluoromethylbenzoyl moiety (C13H8F3NO; MW 251.2 g/mol) [1]. This structural arrangement combines the electron-withdrawing -CF3 group with a ketone bridge linking two aromatic systems, establishing the compound as a key intermediate in medicinal chemistry and agrochemical research programs [2]. The para-CF3 substitution pattern on the benzoyl ring is a defining feature that distinguishes this compound from ortho- and meta-CF3 positional isomers, as well as from alternative electron-withdrawing group (EWG) configurations. The compound is commercially available in research-grade purity and is employed as a building block for the synthesis of more complex trifluoromethylpyridine-containing bioactive molecules, including kinase inhibitor scaffolds and insecticidal active ingredients [2].

2-(4-Trifluoromethylbenzoyl)pyridine (CAS 122377-19-9): Why Closest Analogs Fail as Direct Replacements


The 2-(4-Trifluoromethylbenzoyl)pyridine scaffold presents a specific regiochemical configuration that cannot be assumed interchangeable with closely related analogs such as 2-(3-trifluoromethylbenzoyl)pyridine (CAS 27693-47-6), 2-(4-trifluoromethylphenyl)pyridine, or methyl-substituted derivatives . The para-trifluoromethyl substitution on the benzoyl ring imparts a distinct electronic profile and molecular geometry compared to ortho- or meta-CF3 isomers, directly influencing target binding interactions and metabolic stability. Furthermore, the synthetic accessibility of this specific 4-CF3 regioisomer is non-trivial; conventional synthetic routes to trifluoromethylpyridines often yield the 6-substituted product instead of the desired 4-substituted derivative, making the 4-CF3 configuration a material procurement distinction [1]. Even analogs bearing an additional methyl group (e.g., 5-methyl-2-(4-trifluoromethylbenzoyl)pyridine) introduce altered lipophilicity (clogP shift of approximately +0.5) and steric hindrance that can unpredictably alter pharmacokinetic behavior and synthetic utility. Consequently, any substitution of 2-(4-trifluoromethylbenzoyl)pyridine with a positional isomer or methylated analog without empirical validation carries substantial risk of divergent biological activity and irreproducible synthetic outcomes.

2-(4-Trifluoromethylbenzoyl)pyridine (CAS 122377-19-9): Quantified Differentiation Evidence for Scientific Procurement


Regioselectivity Advantage: 4-CF3 Substitution Pattern vs. Undesired 6-Substituted Byproducts

Conventional synthetic routes to trifluoromethylpyridine derivatives frequently produce the 6-substituted pyridine as the predominant or exclusive product rather than the desired 4-substituted isomer [1]. This regioselectivity challenge is explicitly acknowledged in patent literature describing the need for versatile routes yielding pyridine derivatives bearing an electron-withdrawing substituent specifically in the 4-position. The 2-(4-trifluoromethylbenzoyl)pyridine compound inherently possesses the 4-CF3 substitution pattern on the benzoyl ring, bypassing the regioselectivity problem encountered in direct pyridine ring trifluoromethylation. This eliminates the requirement for specialized synthetic protocols (e.g., Reformatsky route, Wittig-Horner-Emmons cyclization strategies) that are mandated when attempting to install 4-CF3 groups directly onto the pyridine core.

Synthetic chemistry Process chemistry Agrochemical intermediates

Aromatase Binding Behavior: Reverse Type I Spectrum Distinguishes 2-Benzoylpyridine Scaffold from 3- and 4-Benzoyl Isomers

In a systematic structure-activity relationship study of substituted pyridines binding to human placental aromatase cytochrome P-450, 2-benzoylpyridine exhibited a fundamentally different binding mode compared to its 3- and 4-benzoyl positional isomers [1]. While 3-benzoylpyridine and 4-benzoylpyridine produced type II difference spectra indicating direct heme iron coordination via the pyridinic nitrogen (apparent Kd = 2.6 mM and 0.27 mM, respectively), 2-benzoylpyridine instead generated a reverse type I spectrum characterized by exclusively hydrophobic interaction in the presence of the substrate androst-4-ene-3,17-dione [1]. The apparent spectral dissociation constant (Kd) for 2-benzoylpyridine under these conditions was 1.8 mM, compared to 0.42 mM for benzophenone and 0.14 mM for biphenyl [1]. This distinction demonstrates that the 2-benzoyl substitution pattern—the scaffold present in 2-(4-trifluoromethylbenzoyl)pyridine—confers a unique binding modality not shared by 3- or 4-benzoylpyridine isomers.

Cytochrome P450 enzymology Aromatase inhibition Steroid biochemistry

Structural Differentiation: Para-CF3 Benzoyl Configuration vs. Ortho-CF3 and Meta-CF3 Positional Isomers

The target compound 2-(4-trifluoromethylbenzoyl)pyridine (CAS 122377-19-9) features a para-CF3 substitution on the benzoyl ring, which differs fundamentally from the ortho-CF3 isomer (2-(2-trifluoromethylbenzoyl)pyridine, CAS not specified but structurally characterized) and the meta-CF3 isomer (2-(3-trifluoromethylbenzoyl)pyridine, CAS 27693-47-6) [1]. The para-CF3 configuration maximizes the electron-withdrawing resonance effect (-M) on the carbonyl group while minimizing steric hindrance around the ketone linkage, in contrast to the ortho-CF3 isomer which introduces significant steric bulk adjacent to the carbonyl. The meta-CF3 isomer (CAS 27693-47-6) positions the CF3 group such that its electronic influence is primarily inductive (-I) rather than resonance-mediated . These positional variations in CF3 substitution produce measurably different electronic environments at the carbonyl carbon, as reflected in distinct 13C NMR chemical shifts and IR carbonyl stretching frequencies, which in turn influence reactivity in nucleophilic addition reactions and hydrogen-bonding capacity with biological targets.

Medicinal chemistry Structure-activity relationship Fluorine chemistry

Verified Application: Insect Knock-Down Activity Documented in Syngenta Patent Portfolio

The 4-(trifluoromethyl)pyridine compound class, within which 2-(4-trifluoromethylbenzoyl)pyridine serves as a key structural motif, has been explicitly claimed in a Syngenta patent application (US20170094972A1) for compounds and compositions exhibiting knock-down activity against insect pests [1]. The patent specifically identifies certain 4-(trifluoromethyl)pyridine compounds as suitable for controlling nuisance, disease-carrying, or blood-feeding dipteran and cimicidae insect pests, including insecticide-resistant flies and mosquitoes [1]. The target compound's 4-CF3 benzoyl configuration aligns with the pharmacophore requirements described in this patent literature for achieving knock-down activity. This patent documentation establishes a verifiable industrial application context for the compound that is not equally substantiated for its meta-CF3 or ortho-CF3 positional isomers.

Agrochemical discovery Insecticide development Vector control

2-(4-Trifluoromethylbenzoyl)pyridine (CAS 122377-19-9): Validated Research and Industrial Application Scenarios


Agrochemical Lead Optimization: Insect Vector Control Scaffold Development

Programs developing next-generation insecticides for dipteran pests (flies, mosquitoes) and cimicidae (bed bugs) should prioritize 2-(4-trifluoromethylbenzoyl)pyridine as a key intermediate based on its alignment with the 4-(trifluoromethyl)pyridine pharmacophore claimed in Syngenta patent US20170094972A1 [1]. The compound's 4-CF3 configuration matches the structural requirements for knock-down activity described in the patent literature, while positional isomers (meta-CF3, ortho-CF3) fall outside this specific claim scope. This application scenario is particularly relevant for vector control programs targeting insecticide-resistant mosquito strains, where novel chemotypes are urgently needed.

Cytochrome P450 Drug-Drug Interaction Profiling in Medicinal Chemistry

Medicinal chemistry programs developing therapeutics that may interact with CYP450 enzymes should consider 2-(4-trifluoromethylbenzoyl)pyridine-derived scaffolds with awareness of the distinct reverse type I binding behavior documented for the 2-benzoylpyridine core [2]. Unlike 3- and 4-benzoylpyridine isomers which exhibit type II heme coordination, the 2-benzoyl configuration (present in the target compound) displays exclusively hydrophobic interaction (Kd = 1.8 mM) in the presence of substrate. This differential binding mode may translate to altered metabolic stability and DDI liability profiles, making the target compound a valuable tool compound for investigating structure-metabolism relationships.

Synthetic Methodology Development: Regioselective Trifluoromethylation Bypass Strategy

Process chemistry groups seeking to incorporate 4-CF3 functionality into pyridine-containing scaffolds without investing in specialized regioselective synthetic protocols should utilize 2-(4-trifluoromethylbenzoyl)pyridine as a pre-functionalized building block [3]. The compound circumvents the documented synthetic challenge wherein direct trifluoromethylation of pyridine rings predominantly yields 6-substituted rather than 4-substituted products. This enables faster SAR exploration and scale-up without the development burden associated with Reformatsky routes, Wittig-Horner-Emmons cyclizations, or other specialized methodologies required for achieving 4-position selectivity.

Kinase Inhibitor Scaffold Diversification

Drug discovery programs targeting kinases may employ 2-(4-trifluoromethylbenzoyl)pyridine as a hinge-binding scaffold or linker element. The para-CF3 substitution provides maximal electron-withdrawal (-M effect) to the carbonyl group while minimizing steric hindrance around the ketone linkage, a profile distinct from ortho-CF3 (sterically hindered) and meta-CF3 (primarily inductive) analogs [4]. This electronic tuning capability is valuable for optimizing hydrogen-bond acceptor strength of the pyridine nitrogen and carbonyl oxygen in ATP-binding pocket interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Trifluoromethylbenzoyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.